

An In-Depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde

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Compound of Interest

Compound Name:	5-Bromo-4-hydroxynicotinaldehyde
Cat. No.:	B2963512

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For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals and functional materials.^[1] Among these, halogenated and hydroxylated nicotinaldehydes represent a class of versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide focuses on a specific, yet underexplored member of this family: **5-Bromo-4-hydroxynicotinaldehyde** (CAS Number: 1289109-05-2).

While this compound is commercially available, detailed synthetic protocols and comprehensive characterization data are not widely disseminated in peer-reviewed literature. This guide aims to bridge that gap. By combining available supplier data with established principles of organic synthesis and spectroscopic analysis, we will provide a robust technical overview. We will delve into its physicochemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications in drug discovery and organic synthesis. This document is designed to be a practical resource, empowering researchers to confidently incorporate **5-Bromo-4-hydroxynicotinaldehyde** into their research and development endeavors.

Chemical Identity and Physicochemical Properties

5-Bromo-4-hydroxynicotinaldehyde is a trifunctionalized pyridine derivative. The presence of a bromine atom, a hydroxyl group, and an aldehyde group on the pyridine ring imparts a unique combination of reactivity, making it a valuable intermediate for further chemical modifications.

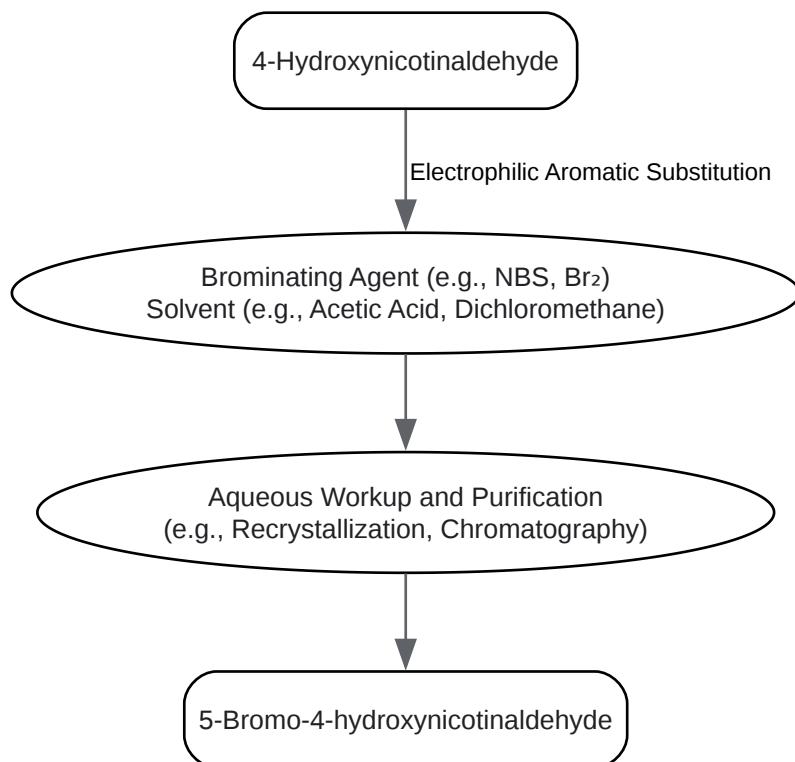
Property	Value	Source
CAS Number	1289109-05-2	[2]
Molecular Formula	C ₆ H ₄ BrNO ₂	[2]
Molecular Weight	202.01 g/mol	[3]
IUPAC Name	5-bromo-4-hydroxypyridine-3-carbaldehyde	[2]
Physical Form	Solid	[2]
Purity	Typically ≥95%	[2] [4]
Storage Conditions	Inert atmosphere, room temperature	[2]

InChI Key: KPMMFNJPSDBZTB-UHFFFAOYSA-N[\[2\]](#)

Proposed Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **5-Bromo-4-hydroxynicotinaldehyde** is not readily available, a plausible synthetic route can be devised based on established pyridine chemistry. A logical approach would involve the bromination of a suitable 4-hydroxynicotinaldehyde precursor.

Conceptual Synthetic Workflow



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Caption: Proposed synthetic workflow for **5-Bromo-4-hydroxynicotinaldehyde**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of activated pyridine rings. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

Materials:

- 4-Hydroxynicotinaldehyde
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Acetic Acid or Dichloromethane (DCM)
- Sodium thiosulfate solution
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Solvents for recrystallization or column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxynicotinaldehyde (1.0 eq) in a suitable solvent such as acetic acid or DCM.
- Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature. If using liquid bromine, it should be added dropwise, potentially at a lower temperature to control reactivity. The hydroxyl group at the 4-position is an activating group, directing the electrophilic bromine to the ortho and para positions. The 5-position is sterically accessible and electronically favored for substitution.
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, cool the reaction mixture to room temperature. If DCM was used as the solvent, it can be washed sequentially with water, a dilute solution of sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine. If acetic acid was the solvent, the mixture may be carefully poured into ice water and the resulting precipitate collected by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield pure **5-Bromo-4-hydroxynicotinaldehyde**.

Spectroscopic Characterization (Predicted)

As experimental spectra for **5-Bromo-4-hydroxynicotinaldehyde** are not publicly available, the following are predicted data based on the structure and known chemical shifts of similar compounds.[\[5\]](#)

¹H NMR Spectroscopy

- Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.
- Aromatic Protons (Pyridine Ring): Two singlets are anticipated for the two protons on the pyridine ring.
 - H-2 Proton: A singlet around δ 8.2-8.5 ppm.
 - H-6 Proton: A singlet around δ 8.5-8.8 ppm.
- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically appearing between δ 5.0 and 12.0 ppm.

¹³C NMR Spectroscopy

- Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 185-195 ppm.
- Aromatic Carbons (Pyridine Ring):
 - C-Br (C-5): Expected around δ 110-120 ppm.
 - C-OH (C-4): Expected around δ 155-165 ppm.
 - C-CHO (C-3): Expected around δ 125-135 ppm.
 - C-2 & C-6: Expected in the range of δ 140-155 ppm.

Infrared (IR) Spectroscopy

- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} due to the hydroxyl group.
- C-H Stretch (Aromatic): Weak to medium bands around 3000-3100 cm^{-1} .
- C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm^{-1} .^[6]
- C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm^{-1} region.

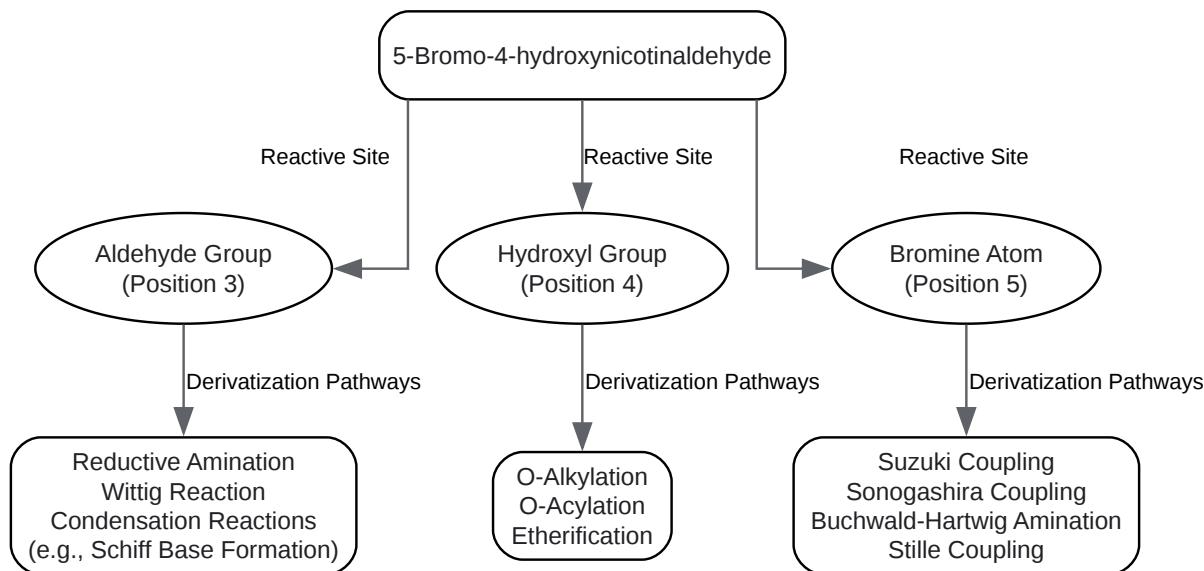
- C-Br Stretch: A band in the fingerprint region, typically below 700 cm^{-1} .

Mass Spectrometry

- Molecular Ion Peak (M^+): A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 201 and m/z 203.
- Fragmentation: Common fragmentation patterns for aldehydes would include the loss of a hydrogen radical ($\text{M}-1$) and the loss of the formyl group ($\text{M}-29$).^[7] Further fragmentation of the pyridine ring would also be expected.

Reactivity and Potential Applications

The trifunctional nature of **5-Bromo-4-hydroxynicotinaldehyde** makes it a versatile building block for the synthesis of more complex molecules.



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Caption: Reactivity map of **5-Bromo-4-hydroxynicotinaldehyde**.

Applications in Drug Discovery

The pyridine core is a well-established privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[8] Halogenated pyridines are particularly valuable as they can act as bioisosteres for other groups and provide a handle for further synthetic modifications.

- Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors. The functional groups on **5-Bromo-4-hydroxynicotinaldehyde** could be elaborated to interact with the hinge region and other binding pockets of various kinases.
- Antimicrobial and Antiviral Agents: Schiff bases and other derivatives of hydroxy- and bromo-substituted aldehydes have shown promising antimicrobial and antiviral activities.^{[9][10]} The aldehyde group can be readily converted to an imine, which can coordinate with metal ions to form complexes with enhanced biological activity.^[9]
- Scaffold for Combinatorial Chemistry: The three distinct reactive sites allow for the generation of diverse chemical libraries through parallel synthesis, which is a key strategy in modern drug discovery.

Applications in Organic Synthesis and Materials Science

- Synthesis of Heterocyclic Systems: The aldehyde and hydroxyl groups can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in both medicinal chemistry and materials science.
- Ligand Synthesis: The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal ions, making this molecule a potential precursor for the synthesis of novel ligands for catalysis.^[11]

Safety and Handling

5-Bromo-4-hydroxynicotinaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Signal Word: Warning^[2]
- Hazard Statements:
 - H302: Harmful if swallowed.^[2]

- H315: Causes skin irritation.[[2](#)]
- H319: Causes serious eye irritation.[[2](#)]
- H335: May cause respiratory irritation.[[2](#)]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[2](#)]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[2](#)]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion and Future Outlook

5-Bromo-4-hydroxynicotinaldehyde is a promising, yet underutilized, building block in organic synthesis and medicinal chemistry. Its trifunctional nature provides a wealth of opportunities for the creation of novel and complex molecules. While the lack of extensive published data presents a challenge, the fundamental principles of organic chemistry allow for a confident prediction of its reactivity and potential applications. It is our hope that this technical guide will stimulate further research into this versatile compound, leading to new discoveries in drug development, materials science, and beyond. As more researchers begin to explore its potential, we anticipate a significant increase in the available literature, further solidifying its place as a valuable tool in the synthetic chemist's arsenal.

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